![molecular formula C18H19NO4 B13347172 2'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13347172.png)
2'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-4-carboxylic acid is a compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on the biphenyl structure. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-4-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method is to react the amino-biphenyl compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
In an industrial setting, the production of 2’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-4-carboxylic acid can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and monitoring of reaction progress can further enhance the efficiency of the process .
化学反応の分析
Types of Reactions
2’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield the free amine by removing the Boc group .
科学的研究の応用
2’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
作用機序
The mechanism of action of 2’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-4-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis of complex molecules. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amino group .
類似化合物との比較
Similar Compounds
(2S)-2-((tert-Butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)methylphenyl)propanoic acid: This compound also contains Boc-protected amino groups and is used in peptide synthesis.
tert-Butyloxycarbonyl-protected amino acids: These compounds are widely used in peptide synthesis and other organic reactions where protection of the amino group is required.
Uniqueness
2’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-4-carboxylic acid is unique due to its biphenyl structure, which provides additional stability and allows for a variety of substitution reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
特性
分子式 |
C18H19NO4 |
|---|---|
分子量 |
313.3 g/mol |
IUPAC名 |
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-7-5-4-6-14(15)12-8-10-13(11-9-12)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21) |
InChIキー |
JXQNONOTKARTIG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13347097.png)
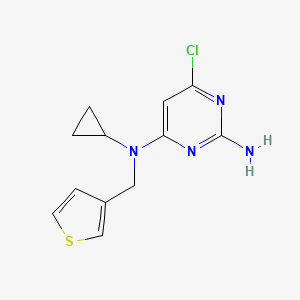
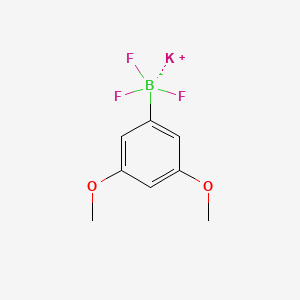

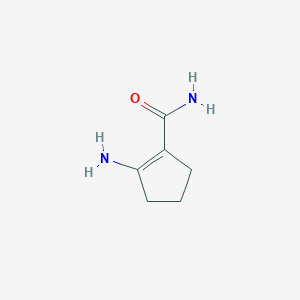
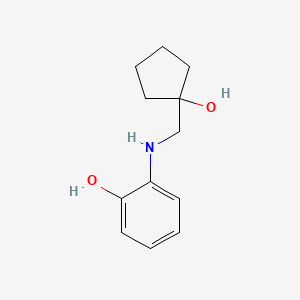
![3-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)propanoic acid](/img/structure/B13347118.png)
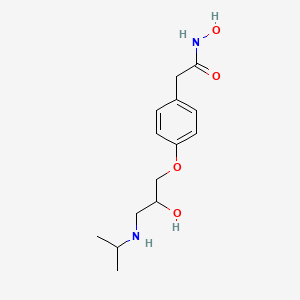

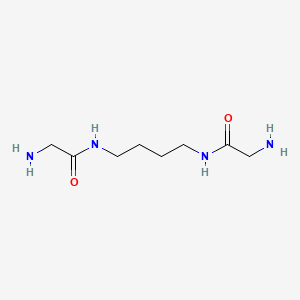
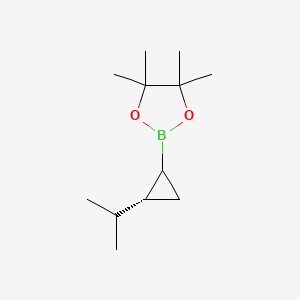
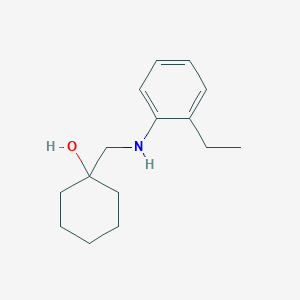
![2,2,2-Trifluoro-N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B13347152.png)
![3-{[(4-Aminophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B13347155.png)
